molecular formula C19H18N2O4 B5464739 4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B5464739
M. Wt: 338.4 g/mol
InChI Key: SEHSEUOMJNCJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, also known as HPPH, is a chemical compound that has been extensively studied in scientific research. It is a pyrazoline derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound also exhibits antioxidant activity, which helps to protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to prevent the development of chronic diseases such as cancer and cardiovascular disease. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for investigating various biological processes. One limitation of using this compound in lab experiments is that it can be difficult and expensive to synthesize.

Future Directions

There are several future directions for research on 4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of this compound in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 2-hydroxyacetophenone and phenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with ethyl acetoacetate to produce this compound.

Scientific Research Applications

4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-9-5-4-8-14(17)16-12-15(13-6-2-1-3-7-13)20-21(16)18(23)10-11-19(24)25/h1-9,16,22H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSEUOMJNCJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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